![molecular formula C17H17NO4S B609347 2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione CAS No. 135980-66-4](/img/structure/B609347.png)

2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione

説明

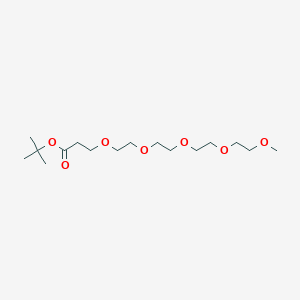

“2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione” is a highly selective fluorogenic probe for thiols . It selectively images thiols in live cells and specifically labels protein thiols with a turn-on signal to determine diverse reversible protein thiol modifications . The molecular formula is C17H17NO4S and the molecular weight is 331.39 .

Synthesis Analysis

The synthesis of isoquinoline-1,3-dione derivatives involves aldol condensation reactions . For example, polymers based on isoquinoline-1,3-dione-derived electron-acceptors were synthesized via aldol condensation reactions between isoquinoline-1,3-dione and the dialdehyde of various compounds .Molecular Structure Analysis

The molecular structure of “2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione” can be represented by the Canonical SMILES: CCCCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)C)C=CC=C3C1=O .科学的研究の応用

Fluorescent Probes and Imaging

- Fluorescent Probe Development: A derivative of benzo[de]isoquinoline-1,3-dione was used to create a fluorescent probe for detecting 1,4-dithiothreitol (DTT), demonstrating potential in biological and biomedical research. This probe showcased rapid response, selectivity, and low cytotoxicity, making it suitable for cell imaging applications (Sun et al., 2018).

Chemosensor Systems

- Anion Detection: Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized and shown to exhibit high selectivity as chemosensors for anion detection. This illustrates the compound's utility in analytical chemistry (Tolpygin et al., 2013).

Synthesis and Functionalization

- Isoquinoline-1,3-Dione Derivatives: Research has focused on the synthesis of isoquinoline-1,3-dione derivatives through various chemical reactions, highlighting the compound's versatility in creating new chemical entities for potential applications in drug discovery and material science (Yu et al., 2015).

Fluorophores and UV Absorbers

- Photostabilizing Fluorophores: Novel fluorophores based on benzo[de]isoquinoline-1,3-dione were synthesized, exhibiting yellow-green emission and enhanced photostability. These fluorophores have potential applications in materials science, particularly in polymer stabilization and dyeing (Bojinov & Panova, 2007).

Therapeutic Research

- Inhibitors Development: Derivatives of isoquinoline-1,3-dione have been investigated as inhibitors in therapeutic research, particularly in the context of targeting specific proteins or enzymes involved in disease processes. This research direction signifies the potential of the compound in the development of new drugs (Tsou et al., 2009).

Bioimaging Applications

- Copper Ion Detection: A derivative of 2-butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione was developed as a fluorescent probe for copper ion detection. This application demonstrates the compound's role in bioimaging and the detection of specific ions in biological systems (Wei et al., 2021).

作用機序

将来の方向性

The compound has potential applications in the development of luminescent materials based on biopolymers . It can be used in a FRET cascade that enables the conversion of UV light to white light . This could have implications in areas such as bioimaging, information encoding or encryption, biomimetic actuators, and LEDs .

特性

IUPAC Name |

2-butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-3-4-10-18-16(19)12-7-5-6-11-14(23(2,21)22)9-8-13(15(11)12)17(18)20/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWPRGLACNOMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)C)C=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

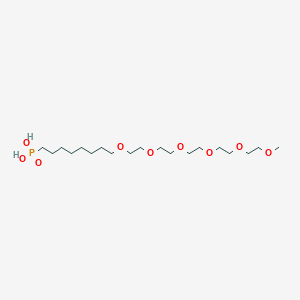

![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)